

# Application Notes and Protocols for T-448 in Cell Culture

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## Compound of Interest

Compound Name: T-448

Cat. No.: B3028096

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These application notes provide detailed protocols for utilizing the experimental anti-TIGIT antibody, **T-448** (also known as EOS-448 or GSK4428859A), in in-vitro cell culture assays. The described methods are designed to enable the investigation of **T-448**'s multifaceted mechanism of action, including its effects on T-cell activation, regulatory T-cell (Treg) depletion, and cytokine production.

**T-448** is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its mechanism of action is twofold: it blocks the inhibitory TIGIT signaling pathway and its Fc region engages Fc gamma receptors (FcγR), leading to the depletion of TIGIT-expressing cells and activation of antigen-presenting cells (APCs).[1][3][4][5]

## Experimental Protocols

The following protocols are representative methods for studying the in-vitro activity of **T-448**.

### Protocol 1: T-Cell Activation Assay in a Co-culture System

This protocol is designed to assess the ability of **T-448** to enhance T-cell activation in the presence of antigen-presenting cells.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
- CD4+ or CD8+ T-cells (isolated from PBMCs)
- Monocyte-derived Dendritic Cells (mo-DCs) as APCs
- **T-448** antibody
- Isotype control antibody (human IgG1)
- Staphylococcal enterotoxin B (SEB) or other relevant antigen/superantigen
- Cell proliferation dye (e.g., CFSE)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- 96-well U-bottom cell culture plates
- Flow cytometer

#### Methodology:

- Preparation of Cells:
  - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  - Isolate CD4+ or CD8+ T-cells and monocytes from PBMCs using magnetic-activated cell sorting (MACS).
  - Differentiate monocytes into mo-DCs by culturing with GM-CSF and IL-4 for 5-7 days.
  - Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
- Co-culture Setup:
  - Seed the mo-DCs in a 96-well U-bottom plate at a density of  $5 \times 10^4$  cells/well.

- Add the labeled T-cells to the wells containing mo-DCs at a 10:1 (T-cell:DC) ratio ( $5 \times 10^5$  T-cells/well).
- Add **T-448** or an isotype control antibody to the respective wells at varying concentrations (e.g., 0.1, 1, 10  $\mu\text{g/mL}$ ).
- Stimulate the co-culture with a suboptimal concentration of SEB (e.g., 100 ng/mL).
- Include control wells with T-cells and DCs without stimulation, and with stimulation but without any antibody.
- Incubation and Analysis:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 72-96 hours.
  - Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.
  - Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
  - Analyze the expression of activation markers on the T-cells using flow cytometry.

## Protocol 2: Regulatory T-cell (Treg) Depletion Assay

This protocol assesses the ability of **T-448** to mediate the depletion of Tregs from a mixed immune cell population through its Fc-gamma receptor engaging function.

Materials:

- PBMCs isolated from healthy donors
- **T-448** antibody
- Isotype control antibody (human IgG1)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- 96-well round-bottom cell culture plates

- Flow cytometer
- Antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3

#### Methodology:

- Cell Preparation:
  - Isolate PBMCs from whole blood.
  - Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
- Assay Setup:
  - Seed  $1 \times 10^5$  PBMCs in each well of a 96-well round-bottom plate.
  - Add **T-448** or an isotype control antibody to the wells at various concentrations (e.g., 0.1, 1, 10  $\mu\text{g/mL}$ ).
  - Include a no-antibody control.
- Incubation and Staining:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours.
  - Harvest the cells and perform surface staining for CD3, CD4, and CD25.
  - Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
  - Perform intracellular staining for FoxP3.
- Analysis:
  - Analyze the cells by flow cytometry.
  - Identify the Treg population as CD3<sup>+</sup>CD4<sup>+</sup>CD25<sup>+</sup>FoxP3<sup>+</sup>.

- Calculate the percentage of Tregs in the total CD4+ T-cell population for each condition.
- Determine the percentage of Treg depletion relative to the no-antibody control.

## Protocol 3: Cytokine Production Assay

This protocol is for measuring the effect of **T-448** on the production of effector cytokines by T-cells.

Materials:

- PBMCs or isolated T-cells and APCs
- **T-448** antibody
- Isotype control antibody (human IgG1)
- Stimulating agent (e.g., anti-CD3/CD28 beads, SEB)
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- 96-well flat-bottom cell culture plates
- ELISA or multiplex cytokine assay kit (e.g., for IFN- $\gamma$ , TNF- $\alpha$ , IL-2)

Methodology:

- Cell Culture:
  - Set up the cell cultures (PBMCs or T-cell/APC co-cultures) in a 96-well flat-bottom plate as described in Protocol 1.
  - Add **T-448** or an isotype control antibody at desired concentrations.
  - Stimulate the cells with anti-CD3/CD28 beads or an appropriate antigen.
- Supernatant Collection:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours.

- Centrifuge the plate to pellet the cells.
- Carefully collect the culture supernatant from each well.
- Cytokine Measurement:
  - Measure the concentration of cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-2) in the collected supernatants using an ELISA or a multiplex cytokine assay kit, following the manufacturer's instructions.

## Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Effect of **T-448** on T-Cell Proliferation and Activation

Treatment	Concentration ( $\mu\text{g/mL}$ )	% Proliferation of CD8+ T-cells (Mean $\pm$ SD)	CD69 MFI on CD8+ T-cells (Mean $\pm$ SD)
No Antibody	0	15.2 $\pm$ 2.1	500 $\pm$ 45
Isotype Control	10	16.5 $\pm$ 2.5	520 $\pm$ 50
T-448	0.1	25.8 $\pm$ 3.0	850 $\pm$ 60
T-448	1	45.3 $\pm$ 4.2	1500 $\pm$ 120
T-448	10	60.1 $\pm$ 5.5	2500 $\pm$ 210

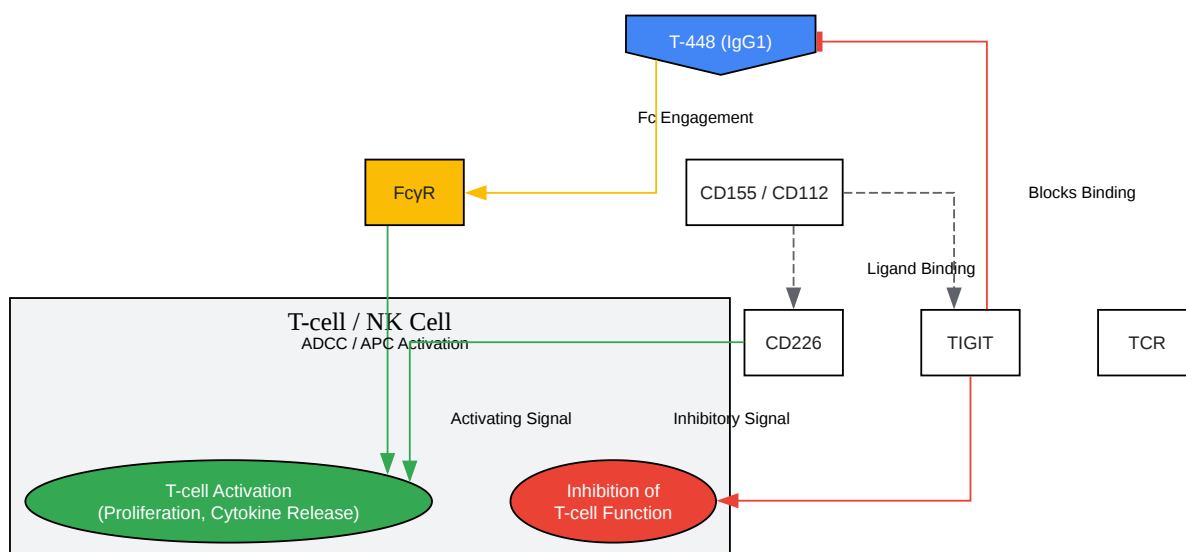
Table 2: **T-448** Mediated Depletion of Regulatory T-cells

Treatment	Concentration (µg/mL)	% Tregs (CD4+CD25+FoxP3+) of CD4+ T-cells (Mean ± SD)	% Treg Depletion (Mean ± SD)
No Antibody	0	5.2 ± 0.5	0
Isotype Control	10	5.1 ± 0.6	1.9 ± 1.2
T-448	0.1	4.1 ± 0.4	21.2 ± 3.5
T-448	1	2.5 ± 0.3	51.9 ± 4.1
T-448	10	1.1 ± 0.2	78.8 ± 3.8

Table 3: Effect of **T-448** on Cytokine Production by T-Cells

Treatment	Concentration (µg/mL)	IFN-γ (pg/mL) (Mean ± SD)	TNF-α (pg/mL) (Mean ± SD)	IL-2 (pg/mL) (Mean ± SD)
No Antibody	0	250 ± 30	150 ± 20	100 ± 15
Isotype Control	10	260 ± 35	155 ± 22	105 ± 18
T-448	0.1	550 ± 50	350 ± 40	250 ± 30
T-448	1	1200 ± 110	800 ± 75	600 ± 55
T-448	10	2500 ± 230	1500 ± 140	1100 ± 100

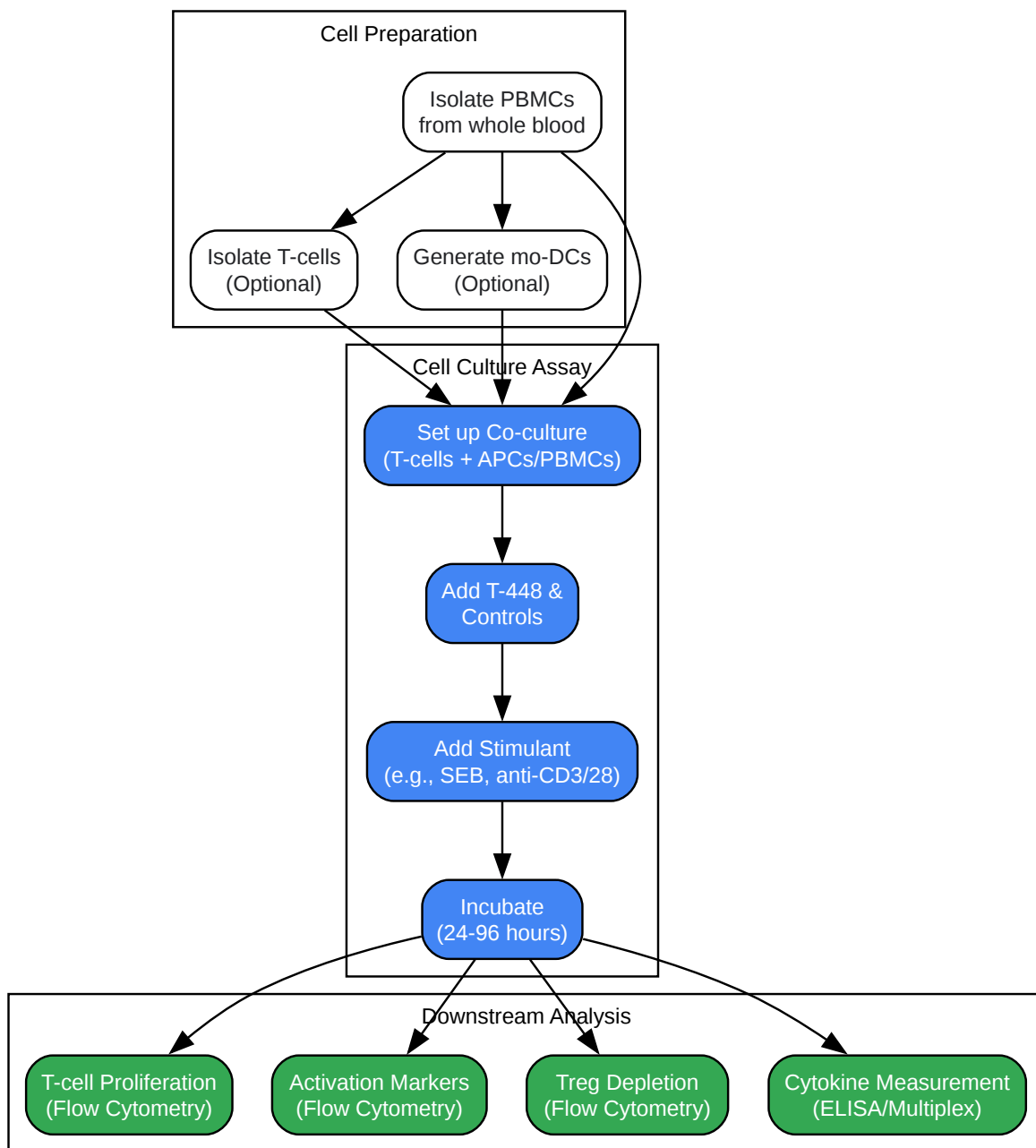
## Visualizations



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Caption: **T-448** Mechanism of Action.





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Caption: **T-448** In-Vitro Experimental Workflow.

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